Synthesis of fluorinated benzamide derivatives with benzofuran skeleton involved nucleophilic substitution with K18F/Kryptofix222 complex, achieving radiochemical yields between 5.4% and 6.8% [].
Synthesis of iodobenzamide analogues involved multi-step processes to obtain compounds like (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-6- methoxybenzamide ([123I]IBZM) [].
Molecular Structure Analysis
Structural analysis of related benzamide derivatives, such as remoxipride hydrochloride and FLA 797, reveals key features influencing receptor binding []. - Remoxipride's carboxamide moiety is oriented perpendicular to the benzene ring, hindering the formation of a hydrogen-bonded pseudo-ring. - FLA 797, a salicylamide derivative, exhibits a planar conformation of the salicylamide moiety stabilized by a hydrogen bond between the phenol group and the carbonyl oxygen, potentially influencing its binding affinity.
Mechanism of Action
Research on structurally similar benzamides, like (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (FLB 457), indicates a mechanism of action involving:- High affinity binding to dopamine D2 receptors [].- Preferential inhibition of hyperactivity, suggesting a lower tendency to induce extrapyramidal side effects [].
Applications
Potential antipsychotic agents: (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (6) displays high potency and selectivity for dopamine D-2 receptors, making it a potential candidate for antipsychotic therapy [].
Dopamine D2 receptor imaging: Iodobenzamide analogues, specifically [123I]IBF, have shown promise as potential imaging agents for dopamine D-2 receptors in the central nervous system [].
Investigating dopamine-related mechanisms: Studies have utilized similar compounds to investigate the role of D2 and D3 receptors in reward-related learning and cocaine-conditioned behavior [].
Compound Description: FL155 is a novel compound investigated for its potential as an oral treatment for frequent urination []. Studies in anesthetized rats demonstrated that FL155 effectively suppressed rhythmic bladder contractions via both pelvic nerves and the central nervous system. Compared to flavoxate, another drug used for similar purposes, FL155 demonstrated significantly higher potency, suggesting its potential as a promising therapeutic option for frequent urination.
Flavoxate
Compound Description:Flavoxate is an existing drug used for the treatment of frequent urination []. It serves as a comparator compound in the study of FL155, highlighting the superior potency of FL155 in suppressing rhythmic bladder contractions in rats.
Compound Description: This compound is an atypical neuroleptic agent, exhibiting a pharmacological profile similar to sulpiride []. Notably, it displays greater lipophilicity than sulpiride, resulting in enhanced penetration through the gastrointestinal membrane and the blood-brain barrier []. This improved pharmacokinetic property makes it a potentially valuable therapeutic agent for treating disorders associated with the central nervous system.
Compound Description:Compound 30 exhibits a classical neuroleptic profile, displaying comparable potency to haloperidol in antagonizing apomorphine-induced hyperactivity in mice []. This finding underscores the diverse pharmacological activities achievable within the class of substituted benzofuran-7-carboxamides by modifying substituents on the core structure.
Relevance:Similar to Compound 15, Compound 30 also belongs to the substituted benzofuran-7-carboxamide class, further highlighting the structural diversity within this group and its potential for yielding compounds with distinct pharmacological profiles []. The key structural difference between compound 30 and N-[2-(1-pyrrolidinyl)ethyl]-1-benzofuran-2-carboxamide hydrochloride lies in the substituents on both the benzofuran and pyrrolidine rings.
Compound Description:This compound is a selective radioligand with high affinity for dopamine D-2 receptors []. Its high lipophilicity allows for greater uptake into the brain compared to sulpiride. In vivo studies in rats demonstrate its effective brain penetration and preferential localization in the striatum, making it a promising candidate for visualizing and studying dopamine D-2 receptor sites using single photon emission computed tomography.
Compound Description:Compound 6 is a potent and selective benzamide that exhibits high affinity for dopamine D-2 receptors both in vitro and in vivo []. It demonstrates a preferential inhibition of the hyperactivity component of the behavioral syndrome, suggesting a low propensity for inducing extrapyramidal side effects in humans at therapeutically effective doses. These characteristics make it a promising candidate for investigating dopamine D-2 mediated responses and for receptor binding studies utilizing radiolabeled forms.
Relevance:Compound 6, while structurally similar to N-[2-(1-pyrrolidinyl)ethyl]-1-benzofuran-2-carboxamide hydrochloride in terms of the carboxamide linker and the substituted pyrrolidine ring, lacks the benzofuran core, indicating that this moiety might not be essential for dopamine D-2 receptor binding []. The presence of bromine and methoxy substituents on the benzene ring of Compound 6 further emphasizes the potential for substitutions on this core structure to influence binding affinity and selectivity.
Compound Description:This compound is a new lipophilic substituted benzamide investigated for its pharmacokinetic properties []. It demonstrates superior systemic bioavailability and brain penetration compared to sulpiride, indicating its potential as a CNS-active agent.
Relevance:This compound is structurally very similar to N-[2-(1-pyrrolidinyl)ethyl]-1-benzofuran-2-carboxamide hydrochloride, with the main difference being the length of the alkyl chain attached to the nitrogen atom of the pyrrolidine ring []. This subtle structural difference contributes to its enhanced lipophilicity and improved pharmacokinetic properties, highlighting the importance of even minor structural modifications in drug design.
Compound Description:Alizapride is a neuroleptic drug with a distinct structural feature: a benzotriazole ring instead of the more common benzene or benzofuran moieties [, ]. Despite this difference, Alizapride still retains the essential pharmacophoric elements for dopamine receptor binding, highlighting the importance of the carboxamide linker and the substituted pyrrolidine ring.
Compound Description:Compound 12 displays selective inhibition of butyrylcholinesterase (BuChE) with an IC50 value in the micromolar range []. Kinetic studies suggest a competitive mode of inhibition against BuChE, targeting the same binding site as butyrylthiocholine.
Relevance:While Compound 12 shares the carboxamide functionality with N-[2-(1-pyrrolidinyl)ethyl]-1-benzofuran-2-carboxamide hydrochloride, its core structure is significantly different []. It incorporates a β-carboline system fused with a 1,3,5-triazine ring. This structural difference highlights the wide array of chemical scaffolds capable of accommodating the carboxamide group and potentially exhibiting cholinesterase inhibitory activity.
Compound Description:SK-951 acts as an agonist for the 5-HT4 receptor and an antagonist for the 5-HT3 receptor []. It demonstrates prokinetic activity by enhancing gastric emptying in rats and dogs, suggesting its potential therapeutic use for gastrointestinal motility disorders [].
Compound Description:Acotiamide is a selective acetylcholinesterase (AChE) inhibitor that enhances gastric motility without affecting the QT interval, a significant advantage over other prokinetic agents []. It improves meal-related symptoms of functional dyspepsia in clinical studies, demonstrating its therapeutic potential for gastrointestinal disorders.
Relevance:Although Acotiamide shares the carboxamide functionality with N-[2-(1-pyrrolidinyl)ethyl]-1-benzofuran-2-carboxamide hydrochloride, its core structure differs significantly []. It features a thiazole ring connected to a dimethoxybenzoyl group via an amide linkage. This structural dissimilarity highlights the diverse range of chemical scaffolds capable of inhibiting AChE and influencing gastrointestinal motility.
Compound Description:AZD3676 is a combined serotonin 5-HT1A and 5-HT1B receptor antagonist investigated for its potential in treating cognitive impairment associated with Alzheimer's disease []. It displays nanomolar affinity for both receptor subtypes and demonstrates efficacy in rodent models of learning and memory.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.